molecular formula C12H15NO2 B12221076 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one

7-tert-Butyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B12221076
M. Wt: 205.25 g/mol
InChI Key: OIAFGLOZLZXVAU-UHFFFAOYSA-N
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Description

7-tert-Butyl-4H-benzo[1,4]oxazin-3-one is a chemical compound with the molecular formula C12H15NO2 It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one can be achieved through several methods. One common approach involves the reaction of tert-butyl-substituted aniline with phosgene, followed by cyclization to form the oxazine ring. The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-tert-Butyl-4H-benzo[1,4]oxazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-Butyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

7-tert-Butyl-4H-benzo[1,4]oxazin-3-one is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

7-tert-butyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H15NO2/c1-12(2,3)8-4-5-9-10(6-8)15-7-11(14)13-9/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

OIAFGLOZLZXVAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)CO2

Origin of Product

United States

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